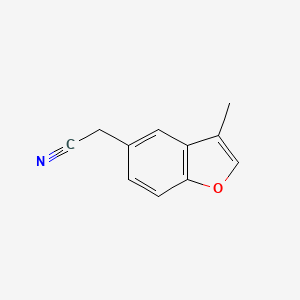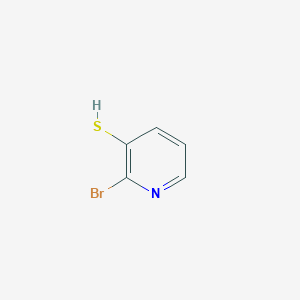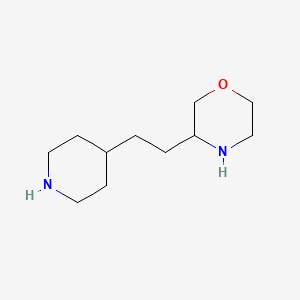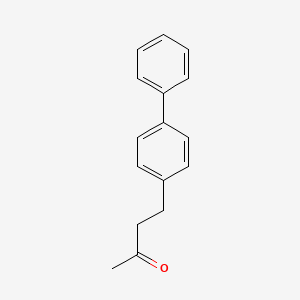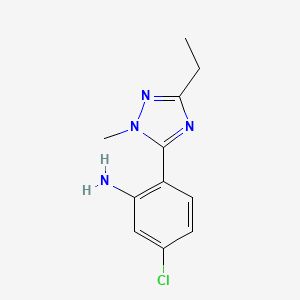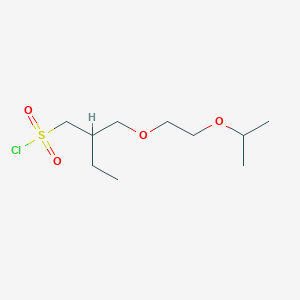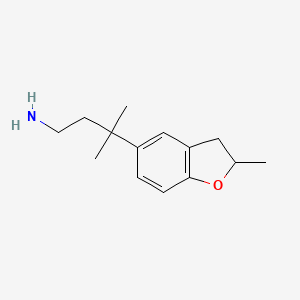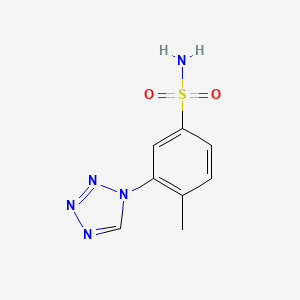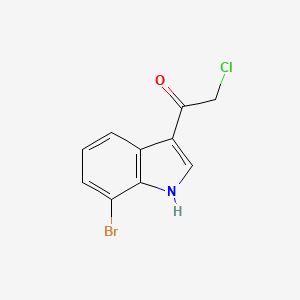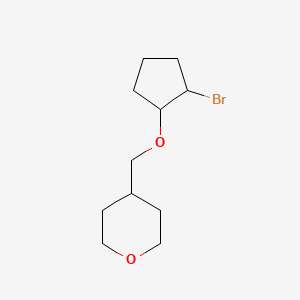
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound with the molecular formula C11H19BrO2 This compound is characterized by a tetrahydropyran ring substituted with a bromocyclopentyl group and an oxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromocyclopentanol with tetrahydropyran-4-carbaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate oxymethyl compound, which is then cyclized to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene .
Análisis De Reacciones Químicas
Types of Reactions
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted tetrahydropyrans, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromocyclopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The oxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)tetrahydro-2H-pyran: Similar in structure but lacks the cyclopentyl group.
Tetrahydropyran-4-carbaldehyde: A precursor in the synthesis of 4-(((2-Bromocyclopentyl)oxy)methyl)tetrahydro-2H-pyran.
2-Bromocyclopentanol: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a bromocyclopentyl group and an oxymethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in synthetic organic chemistry and scientific research .
Propiedades
Fórmula molecular |
C11H19BrO2 |
|---|---|
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
4-[(2-bromocyclopentyl)oxymethyl]oxane |
InChI |
InChI=1S/C11H19BrO2/c12-10-2-1-3-11(10)14-8-9-4-6-13-7-5-9/h9-11H,1-8H2 |
Clave InChI |
GNMHPHLLAAXMOD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)Br)OCC2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


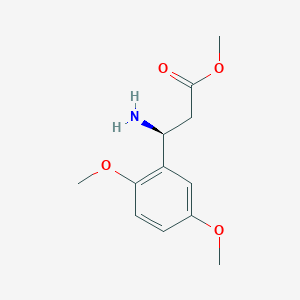
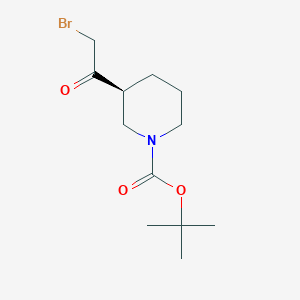
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
